molecular formula C10H15ClN2 B13464046 (Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride CAS No. 2913279-67-9

(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride

Cat. No.: B13464046
CAS No.: 2913279-67-9
M. Wt: 198.69 g/mol
InChI Key: JOKGRLFRMMRKNR-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride is a chemical compound that features a cyclopropylmethyl group and a pyridin-4-ylmethyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride typically involves the reaction of cyclopropylmethylamine with pyridin-4-ylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyridine: A compound with a similar pyridine structure but different functional groups.

    Cyclopropylamine: A compound with a similar cyclopropyl group but different amine structure.

    N-(pyridin-4-yl)pyridin-4-amine: A compound with a similar pyridine structure but different substitution pattern.

Uniqueness

(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride is unique due to the combination of the cyclopropylmethyl and pyridin-4-ylmethyl groups attached to the amine. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various research and industrial applications.

Properties

CAS No.

2913279-67-9

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

1-cyclopropyl-N-(pyridin-4-ylmethyl)methanamine;hydrochloride

InChI

InChI=1S/C10H14N2.ClH/c1-2-9(1)7-12-8-10-3-5-11-6-4-10;/h3-6,9,12H,1-2,7-8H2;1H

InChI Key

JOKGRLFRMMRKNR-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCC2=CC=NC=C2.Cl

Origin of Product

United States

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